4-Benzoyl-3-hydroxyphenyl acrylate
Overview
Description
4-Benzoyl-3-hydroxyphenyl acrylate is an organic compound with the chemical formula C₁₆H₁₂O₄. It is a colorless solid that is soluble in organic solvents . This compound is known for its ability to polymerize, forming polybenzoylphenolic esters . It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxyphenyl acrylate typically involves the esterification of 4-benzoyl-3-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3-hydroxyphenyl acrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form polybenzoylphenolic esters.
Substitution Reactions: The hydroxyl group can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: The benzoyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Polybenzoylphenolic Esters: Formed through polymerization.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-Benzoyl-3-hydroxyphenyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-hydroxyphenyl acrylate involves its ability to undergo polymerization and form stable polymers. The benzoyl group can interact with various molecular targets, including enzymes and receptors, leading to its biological effects . The hydroxyl group can form hydrogen bonds, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-acryloyloxybenzophenone
- 4-Benzoyl-3-hydroxyphenyl methacrylate
- 2-Hydroxy-4-acryloyloxybenzophenone
Uniqueness
4-Benzoyl-3-hydroxyphenyl acrylate is unique due to its ability to form polybenzoylphenolic esters, which have specific properties such as UV absorption and stability . Its combination of benzoyl and hydroxyl groups provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
(4-benzoyl-3-hydroxyphenyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-2-15(18)20-12-8-9-13(14(17)10-12)16(19)11-6-4-3-5-7-11/h2-10,17H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWQJECMFUGUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065884 | |
Record name | 4-Benzoyl-3-hydroxyphenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15419-94-0 | |
Record name | 2-Hydroxy-4-(acryloyloxy)benzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15419-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015419940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Benzoyl-3-hydroxyphenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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